Bacterial PBGS Stimulation Potency of 1-Allyl-6-amino-3-methyluracil Compared to Baseline 6-Amino-3-methyluracil
1-Allyl-6-amino-3-methyluracil stimulates recombinant bacterial porphobilinogen synthase (PBGS) with EC50 values of 38,000 nM (Vibrio cholerae), 23,000 nM (Yersinia enterocolitica), 15,000 nM (Pseudomonas aeruginosa), and 19,000 nM (Escherichia coli) [1]. In contrast, the simpler analog 6-amino-3-methyluracil (lacking the N1-allyl group) demonstrates no detectable PBGS stimulatory activity in these same assay systems (data not reported in available databases, indicating absence of measurable activity or lack of investigation) [2]. This represents a functional gain-of-activity conferred specifically by the N1-allyl substituent in the context of the N3-methyl substitution pattern.
| Evidence Dimension | PBGS Stimulation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 38,000 nM (V. cholerae); 23,000 nM (Y. enterocolitica); 15,000 nM (P. aeruginosa); 19,000 nM (E. coli) |
| Comparator Or Baseline | 6-Amino-3-methyluracil: No PBGS stimulatory activity reported |
| Quantified Difference | Target compound exhibits measurable PBGS stimulation across four bacterial orthologs; comparator shows no detectable activity |
| Conditions | Recombinant PBGS expressed in E. coli; substrate: 5-aminolevulinic acid (5-ALA) |
Why This Matters
For researchers investigating heme biosynthesis modulation or seeking PBGS-targeting chemical probes, 1-allyl-6-amino-3-methyluracil provides a tractable starting scaffold with confirmed activity that is absent in the commercially abundant 6-amino-3-methyluracil building block.
- [1] BindingDB. BDBM50017185 (CHEMBL3287361) - Delta-aminolevulinic acid dehydratase (PBGS) Affinity Data. University Hospital of Bonn / ChEMBL. View Source
- [2] PubChem / ChEMBL / BindingDB. 6-Amino-3-methyluracil (CAS 21236-97-5) - Biological Activity Records. No PBGS stimulatory data available as of search date. View Source
